molecular formula C21H24N6 B6443548 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549039-94-1

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6443548
CAS No.: 2549039-94-1
M. Wt: 360.5 g/mol
InChI Key: VPOVOXJECJDQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a quinoxaline-piperazine hybrid featuring a pyrimidine substituent at the 4-position of the piperazine ring. The pyrimidine moiety is substituted with a cyclobutyl group at the 6-position and a methyl group at the 2-position, conferring distinct steric and electronic properties. Potential applications include kinase inhibition (e.g., PI3Kα) or antipsychotic activity, inferred from structurally related compounds .

Properties

IUPAC Name

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-15-23-19(16-5-4-6-16)13-20(24-15)26-9-11-27(12-10-26)21-14-22-17-7-2-3-8-18(17)25-21/h2-3,7-8,13-14,16H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOVOXJECJDQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which is then functionalized to introduce the piperazine ring. The piperazine is subsequently substituted with the cyclobutyl and methylpyrimidine groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the piperazine or pyrimidine rings .

Scientific Research Applications

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of the targets and exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoxaline-piperazine derivatives vary widely in substituents on the pyrimidine/aryl rings, influencing their biological activity and physicochemical properties. Key comparisons include:

Pharmacological Activity

  • PI3Kα Inhibition: Compounds 22 and 41 (IC50: 40 nM and 24 nM, respectively) demonstrate nanomolar potency against PI3Kα, a target in oncology. The target compound’s cyclobutyl group may modulate selectivity or potency, though experimental data are pending .
  • Antipsychotic Potential: Derivatives like 2-[4-(4-chlorophenyl)piperazin-1-yl]quinoxaline () highlight structural overlap with antipsychotics, though the target compound’s pyrimidine substituents may redirect its therapeutic profile .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~388 g/mol, estimated) is comparable to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}quinoxaline (348.4 g/mol, ). The cyclobutyl group may enhance lipophilicity (logP) relative to polar sulfonyl-containing analogues, impacting membrane permeability .
  • Binding Efficiency Index (BEI) : While Compounds 22 and 41 exhibit strong potency, their BEI values (ligand efficiency metrics) are comparable to reference inhibitors like LY294002, suggesting room for optimization in the target compound .

Biological Activity

The compound 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4C_{15}H_{22}N_{4} with a molecular weight of approximately 278.36 g/mol. The structure includes a quinoxaline core linked to a piperazine ring and a pyrimidine derivative, which are known to influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various targets in the central nervous system (CNS). The interactions primarily involve neurotransmitter receptors, suggesting potential utility in treating psychiatric disorders such as depression and schizophrenia .

Binding Affinity Studies

Preliminary studies on binding affinities reveal that this compound may exhibit significant interactions with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotic disorders. The unique structural features of the compound may confer selective binding properties, enhancing its therapeutic potential .

Antimicrobial Activity

In addition to its neuropharmacological implications, there is emerging evidence that quinoxaline derivatives possess antimicrobial properties. For instance, related compounds have demonstrated activity against Mycobacterium tuberculosis and M. smegmatis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundMIC against M. tuberculosis (µg/mL)MIC against M. smegmatis (µg/mL)
Quinoxaline derivative 10.034
Quinoxaline derivative 21016
This compoundTBDTBD

Study on Neuropharmacological Effects

A recent study evaluated the effects of several quinoxaline derivatives on animal models exhibiting symptoms of anxiety and depression. The results indicated that compounds with structural similarities to this compound significantly reduced anxiety-like behaviors in rodents, suggesting a potential for clinical applications in mood disorders .

Antimycobacterial Activity

Another investigation focused on the antimycobacterial efficacy of quinoxaline derivatives. The study highlighted that specific modifications to the quinoxaline structure enhanced activity against drug-resistant strains of M. tuberculosis. This reinforces the importance of structural optimization in developing effective antimycobacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.